N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(20)15-4-3-5-16(12-15)19-18(21)11-8-14-6-9-17(22-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQXFRCNBORCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Acylation Reaction: The starting material, 3-acetylphenylamine, undergoes an acylation reaction with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate product, N-(3-acetylphenyl)-4-methoxybenzamide.
Reduction Reaction: The intermediate product is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation and reduction reactions using automated reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)propanamide
- Structure : Differs by a 4-fluorophenyl group instead of 3-acetylphenyl.
- Synthesis: Prepared via coupling of 3-(4-methoxyphenyl)propanoic acid with 4-fluoroaniline, yielding 39% after crystallization .
- Key Data : ESI-MS [M+Na]+ = 296.11; ¹H NMR confirmed structural integrity.
N-(3-Chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Modifications to the Propanamide Chain
(E)-3-(Piperidin-1-yl)-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)propanamide (7b)
- Structure : Features an acryloylphenyl group and piperidinyl substituent.
- Activity : Demonstrated biofilm inhibition with IC50 = 8.6 ± 0.22 μM, highlighting the impact of conjugated systems on antibiofilm efficacy .
Propanamide, N-(4-acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl)
- Structure : Contains trifluoromethyl groups instead of methoxyphenyl.
Heterocyclic and Hybrid Derivatives
N-(2,4-Dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a)
- Structure : Combines oxadiazole, sulfonyl, and piperidine moieties.
- Activity : Evaluated for LOX inhibition, underscoring the role of heterocycles in enzyme targeting .
2-(1,1-Dioxido-4-thiomorpholinyl)-3-(1H-indol-3-yl)-N-(4-methoxybenzyl)propanamide
Antioxidant Activity
- N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39): Exhibited 1.37-fold higher DPPH scavenging than ascorbic acid, emphasizing the methoxyphenyl group's role in radical stabilization .
Anticancer and Antitumor Potential
- Benzo-N-hydroxy Amides (e.g., Compound 1D) : Demonstrated antitumor activity, suggesting that hydroxyamide functionalities enhance metal-binding capacity for histone deacetylase (HDAC) inhibition .
Biological Activity
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 273.31 g/mol. The compound features an acetamide functional group linked to a propanamide chain, with phenyl groups substituted at specific positions, which may influence its biological activity.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research suggests that compounds with similar structures often show activity against various bacterial strains. For instance, derivatives of phenylpropanamides have been tested against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). This inhibition can lead to a reduction in pro-inflammatory cytokine production, contributing to its therapeutic effects in inflammatory conditions.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, leading to reduced inflammation.
- Receptor Binding : It could interact with receptors that mediate pain and inflammatory responses, providing analgesic effects.
In Vitro Studies
Several in vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound demonstrated significant cytotoxic effects on human glioblastoma U-87 cells and triple-negative breast cancer MDA-MB-231 cells, with IC values indicating potent activity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications to the chemical structure can enhance biological activity. For example:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide | Additional phenyl ring | Enhanced lipophilicity and potential for increased bioavailability |
| N-(3-fluorophenyl)-3-(4-methoxyphenyl)propanamide | Fluorine substitution | Altered biological activity due to electronic effects |
| N-(3-acetylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | Incorporation of quinazoline moiety | Increased pharmacological effects due to heterocyclic interactions |
Q & A
Basic: What are the standard synthetic routes for N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide, and how are the products characterized?
The compound is synthesized via acylation reactions using catalysts like phosphorus trichloride (PCl₃) and triethylamine (Et₃N). For example, N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (59% yield) was prepared by reacting 3-(4-methoxyphenyl)propanoyl chloride with a benzothiazole derivative under reflux in ethyl acetate/petroleum ether . Characterization relies on 1H/13C NMR to confirm proton environments and carbon frameworks, and ESI-MS to verify molecular weight and fragmentation patterns .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.75 ppm, acetyl protons at δ ~2.5 ppm) .
- 13C NMR : Confirms carbonyl carbons (amide C=O at δ ~170 ppm) and aromatic carbons .
- ESI-MS/MS : Validates molecular ions (e.g., m/z 541 [M−H]⁻) and fragmentation pathways .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Yield optimization involves:
- Catalyst selection : PCl₃/Et₃N improved amide bond formation (59% yield vs. 16% without) .
- Solvent systems : Ethyl acetate/petroleum ether enhances crystallization .
- Temperature control : Reflux conditions stabilize intermediates while minimizing side reactions .
Advanced: What methodological approaches are used to evaluate the biological activity of this compound derivatives?
- DPPH radical scavenging assays : Measure antioxidant activity (e.g., 1.37× ascorbic acid activity for compound 39 ) .
- Receptor-binding studies : Assess selectivity via radioligand displacement (e.g., adenosine A2B receptor affinity) .
- Agonist assays : Use cell-based models to quantify EC₅₀ values for target receptors .
Advanced: How should researchers address discrepancies in biological activity data between structurally similar propanamide derivatives?
- Comparative structural analysis : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity trends .
- Assay standardization : Control variables like DPPH concentration and incubation time to reduce variability .
- Computational modeling : Use docking studies to explain steric/electronic influences on receptor binding .
Basic: What are the recommended solvent systems for purification of this compound?
- Ethyl acetate/petroleum ether : Effective for recrystallization, yielding high-purity solids .
- n-Hexane/chloroform mixtures: Used for fractional crystallization of analogs (e.g., melting point 219–221°C) .
Advanced: What strategies are employed to enhance the selectivity of propanamide derivatives toward specific biological targets?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to improve receptor binding .
- Chiral resolution : Use enantiopure intermediates (e.g., S-configured amines) to enhance agonist selectivity .
- SAR studies : Systematically vary aryl substituents to map pharmacophore requirements .
Basic: What safety precautions are necessary when handling reagents during the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
